1,2,7,8-Tetrachlorodibenzofuran
Overview
Description
1,2,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes involving chlorine, such as waste incineration and the production of chlorinated pesticides . The chemical formula for this compound is C12H4Cl4O, and it is part of a larger family of chlorinated dibenzofurans that contain between one and eight chlorine atoms attached to the parent dibenzofuran ring system .
Preparation Methods
1,2,7,8-Tetrachlorodibenzofuran is not typically manufactured intentionally but is formed as a by-product in various industrial processes. These processes include the combustion and pyrolysis of organochlorine compounds in the presence of chlorides . The formation of this compound can occur under conditions such as high temperatures (over 150°C), exposure to ultraviolet light, or in alkaline mediums . In the production of chlorinated pesticides, this compound can be formed through the intermolecular condensation of ortho-chlorophenols .
Chemical Reactions Analysis
1,2,7,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed pathways are less commonly studied.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common reagents used in these reactions include hydrogen peroxide and hydroxide ions. The major products formed depend on the specific reaction conditions but often involve the cleavage of C-O or C-Cl bonds .
Scientific Research Applications
1,2,7,8-Tetrachlorodibenzofuran has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,7,8-Tetrachlorodibenzofuran exerts its effects involves its interaction with various molecular targets. It can form reactive intermediates that interact with cellular components, leading to oxidative stress and potential DNA damage . The compound’s persistence in the environment and its ability to bioaccumulate make it a significant concern for long-term ecological and human health impacts .
Comparison with Similar Compounds
1,2,7,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying numbers of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another isomer with similar properties but different chlorine atom positions.
Polychlorinated Dibenzodioxins: These compounds share structural similarities and are often studied together due to their similar toxicological profiles.
This compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
1,2,7,8-tetrachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODWPAQNABOHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207538 | |
Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-20-3 | |
Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,7,8-Tetrachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,7,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93O23N0574 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the challenges encountered in synthesizing carbon-14 labeled 1,2,7,8-Tetrachlorodibenzofuran?
A1: The synthesis of carbon-14 labeled this compound, while achievable, presented several challenges. The researchers observed significantly lower yields during the Pschorr cyclization of “hot” (radiolabeled) o-phenoxyaniline compared to the “cold” (non-radiolabeled) counterpart []. This discrepancy was attributed to the enhanced homolytic cleavage of the “hot” diazonium ion, leading to the formation of a “hot” free radical. This radical showed a higher propensity for polymerization, thus diminishing the yield of the desired product. Similar anomalous results were observed during attempts to use palladium acetate-mediated cyclization of diphenyl ether- U14C, further supporting the hypothesis of “hot” free radical interference [].
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